Isozaleplon

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

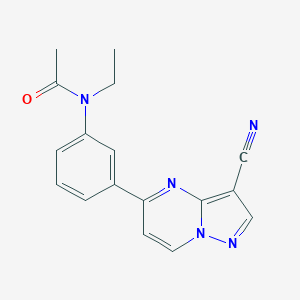

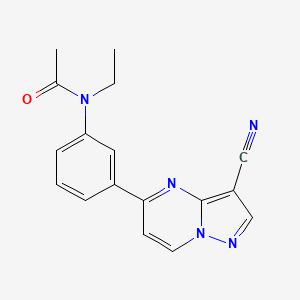

N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUMYMWAIXXLIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197297 |

Source

|

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478081-98-0 |

Source

|

| Record name | Isozaleplon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isozaleplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOZALEPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isozaleplon: Chemical Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isozaleplon, a lesser-known pyrazolopyrimidine derivative, is primarily recognized as a regioisomeric impurity of the sedative-hypnotic drug, zaleplon. This technical guide provides a comprehensive overview of Isozaleplon, detailing its chemical structure, physicochemical properties, and relationship to zaleplon. The document further explores its probable pharmacological profile, metabolic fate, and synthetic pathways, with a focus on the Suzuki-Miyaura cross-coupling reaction. Analytical methodologies for the detection and quantification of Isozaleplon are also discussed, providing a valuable resource for researchers in medicinal chemistry, pharmacology, and analytical development.

Introduction

Isozaleplon, systematically named N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, is a structural isomer of the well-known non-benzodiazepine hypnotic agent, zaleplon.[1] While zaleplon has been extensively studied and utilized for the short-term treatment of insomnia, Isozaleplon has primarily been of interest as a process-related impurity in the manufacturing of zaleplon.[2] Understanding the chemical and pharmacological characteristics of such impurities is a critical aspect of drug development and regulatory compliance. This guide aims to consolidate the available technical information on Isozaleplon, providing a foundational resource for researchers.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's chemical identity and physicochemical properties is fundamental to its study. This section details the structural and key chemical attributes of Isozaleplon.

Chemical Structure

The core of Isozaleplon is a pyrazolo[1,5-a]pyrimidine ring system. It is distinguished from its isomer, zaleplon, by the point of attachment of the N-ethylacetamidophenyl group. In Isozaleplon, this substituent is at the 5-position of the pyrazolopyrimidine ring, whereas in zaleplon, it is at the 7-position.[1]

Figure 1. Chemical structure of Isozaleplon.

Physicochemical Data

The following table summarizes the key physicochemical properties of Isozaleplon. It is important to note that while some experimental data is available, many properties are based on computational predictions.

| Property | Value | Source |

| IUPAC Name | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | [3] |

| CAS Number | 478081-98-0 | [3] |

| Molecular Formula | C₁₇H₁₅N₅O | [4] |

| Molecular Weight | 305.34 g/mol | [4] |

| Melting Point | 203-205 °C | [3] |

| Boiling Point | Not experimentally determined. | |

| Water Solubility | Predicted to be low. Zaleplon is practically insoluble in water.[5] | |

| LogP (calculated) | 1.23 (for zaleplon) | [5] |

Pharmacology and Mechanism of Action

Direct pharmacological studies on Isozaleplon are not extensively reported in publicly available literature. However, given its structural similarity to zaleplon, its pharmacological activity can be reasonably inferred.

Inferred Mechanism of Action: GABA-A Receptor Modulation

Zaleplon exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor complex.[4][6] It selectively binds to the benzodiazepine site on the alpha subunit of the GABA-A receptor, enhancing the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA).[7] This potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in neuronal hyperpolarization and a general depression of the central nervous system.[7]

Given that Isozaleplon is a regioisomer of zaleplon, it is highly probable that it also interacts with the GABA-A receptor. The key difference in the position of the N-ethylacetamidophenyl substituent (5-position in Isozaleplon vs. 7-position in zaleplon) may influence its binding affinity and selectivity for different alpha subunits of the GABA-A receptor, potentially leading to a different pharmacological profile (e.g., altered potency, efficacy, or side-effect profile). However, without direct experimental evidence, this remains a well-founded hypothesis.

Figure 2. Inferred mechanism of action of Isozaleplon at the GABA-A receptor.

Metabolism and Pharmacokinetics

The metabolic fate of Isozaleplon has not been explicitly detailed. However, the well-characterized metabolism of zaleplon provides a strong predictive model.

Zaleplon is extensively metabolized, primarily by aldehyde oxidase to form 5-oxo-zaleplon.[5][8] A smaller fraction is metabolized by the cytochrome P450 enzyme CYP3A4 to desethylzaleplon.[5][8] Both of these primary metabolites are considered pharmacologically inactive and are subsequently converted to glucuronides for excretion.[5]

It is plausible that Isozaleplon undergoes a similar metabolic pathway, with the pyrazolopyrimidine ring being susceptible to oxidation by aldehyde oxidase and the N-ethyl group being a potential site for dealkylation by CYP enzymes. The resulting metabolites would likely be inactive and undergo further conjugation for elimination.

Synthesis of Isozaleplon

The synthesis of Isozaleplon, particularly as a reference standard for impurity analysis, is of significant interest. The literature suggests that a key synthetic route involves the Suzuki-Miyaura cross-coupling reaction.[1][9]

Retrosynthetic Analysis and Proposed Synthetic Pathway

A plausible retrosynthetic analysis of Isozaleplon points to two key building blocks: a halogenated pyrazolo[1,5-a]pyrimidine core and a boronic acid or ester derivative of N-ethyl-N-(3-aminophenyl)acetamide.

Figure 3. Retrosynthetic analysis of Isozaleplon via a Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol based on the principles of the Suzuki-Miyaura reaction for the synthesis of pyrazolopyrimidine derivatives.[9]

Step 1: Preparation of the Boronic Ester

-

React 3-bromo-N-ethylaniline with acetic anhydride to form N-(3-bromophenyl)-N-ethylacetamide.

-

Subject the resulting compound to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

Step 2: Synthesis of the Halogenated Pyrazolopyrimidine Core

-

The synthesis of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a multi-step process starting from simpler precursors, likely involving the condensation of a 3-amino-4-cyanopyrazole with a suitable three-carbon synthon followed by chlorination.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Combine the 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and the N-ethyl-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate).

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield Isozaleplon.

Analytical Methodologies

The detection and quantification of Isozaleplon, especially as an impurity in zaleplon, necessitates sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the most suitable techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the separation and quantification of zaleplon and its related compounds, including Isozaleplon.[2][10]

Illustrative HPLC Method Parameters:

-

Column: A C8 or C18 stationary phase is typically effective.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol) is often employed to achieve optimal separation of the parent drug from its impurities.

-

Detection: UV detection at a wavelength where both zaleplon and Isozaleplon exhibit significant absorbance is appropriate.

-

Flow Rate and Temperature: These parameters should be optimized to ensure good peak shape and resolution.

UPLC-MS/MS

For higher sensitivity and specificity, particularly at low impurity levels, UPLC-MS/MS is the method of choice. This technique provides both chromatographic separation and mass spectrometric identification, allowing for unambiguous confirmation of Isozaleplon's presence.

Conclusion

Isozaleplon, as a principal impurity and regioisomer of zaleplon, warrants careful consideration in the context of pharmaceutical development and quality control. While its own pharmacological profile is not extensively characterized, its structural relationship to zaleplon provides a strong basis for inferring its mechanism of action and metabolic fate. The synthetic pathways, particularly those employing the versatile Suzuki-Miyaura cross-coupling, offer robust methods for obtaining this compound for use as a reference standard. The analytical techniques outlined in this guide provide the necessary tools for its detection and quantification. Further research into the specific pharmacological and toxicological properties of Isozaleplon would be beneficial for a more complete understanding of its potential impact.

References

-

PubChem. (n.d.). Zaleplon. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Sonata (zaleplon) Capsules Label. Retrieved from [Link]

- El-Sherbeny, M. A., et al. (2012).

- National Center for Biotechnology Information. (2023). Zaleplon.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Rao, T. N., et al. (2012). Estimation of zaleplon by a new RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(6), 3010-3014.

- Beer, B., et al. (1998). Metabolism of Zaleplon by Human Hepatic Microsomal Cytochrome P450 Isoforms. Drug Metabolism and Disposition, 26(9), 873-878.

- Blahovcová, M. (2012). Synthetic Studies Connected with the Preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)

- European Medicines Agency. (2005). Sonata, INN- Zaleplon: Scientific Discussion.

- Sankar, R., et al. (2007). Impurity profile study of zaleplon. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 148-155.

- Oriental Journal of Chemistry. (2021). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking.

-

ResearchGate. (n.d.). Estimation of zaleplon by a new RP-HPLC method. Retrieved from [Link]

- Blahovcová, M. (n.d.). Abstract SYNTHETIC STUDIES CONNECTED WITH THE PREPARATION OF N-[3-(3-CYANOPYRAZOLO[1,5-a]PYRIMIDIN-5-YL)PHENYL].

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Zaleplon. Retrieved from [Link]

- ResearchGate. (n.d.). Structure of zaleplon and 9 impurities with their relative retention times in the following HPLC system.

- Preprints.org. (2023).

- ResearchGate. (n.d.).

- Patsnap. (2024).

- ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- AAPS PharmSciTech. (2009). Development and Characterization of Zaleplon Solid Dispersion Systems: A Technical Note.

- Analytical Chemistry. (2006). Nonlinear Data Alignment for UPLC-MS and HPLC-MS Based Metabolomics: Quantitative Analysis of Endogenous and Exogenous Metabolites in Human Serum.

- MDPI. (2023).

- U.S. Food and Drug Administration. (1999). Approval Letter(s)

- Agilent. (n.d.).

- MDPI. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.

- AiFChem. (n.d.). N-(3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl)-N-ethylacetamide.

- BOC Sciences. (n.d.). Zaleplon Impurities.

- Letters in Applied NanoBioScience. (2021).

- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Simson Pharma Limited. (n.d.). N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-methylacetamide.

- Scribd. (n.d.). Zaleplon.

- Preprints.org. (2023).

Sources

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Impurity profile study of zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | 478081-98-0 [chemicalbook.com]

- 4. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus | MDPI [mdpi.com]

- 8. Zaleplon - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis and Characterization of Isozaleplon

This guide provides a comprehensive overview of the synthesis and characterization of Isozaleplon, a significant regioisomer of the hypnotic agent Zaleplon. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced synthetic pathways and the rigorous analytical techniques required for the definitive identification and quality assessment of Isozaleplon.

Introduction: The Significance of Isozaleplon

Isozaleplon, chemically known as N-(3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl)-N-ethylacetamide, is a primary impurity in the manufacturing of Zaleplon, a non-benzodiazepine hypnotic prescribed for insomnia.[1] The structural similarity between Isozaleplon and Zaleplon, differing only in the attachment point of the N-ethylacetamido phenyl group to the pyrazolopyrimidine core, presents a significant challenge in the purification and quality control of the active pharmaceutical ingredient (API). A thorough understanding of Isozaleplon's synthesis and characterization is therefore paramount for ensuring the safety and efficacy of Zaleplon.

Chemical Synthesis of Isozaleplon

The synthesis of Isozaleplon can be strategically approached through the construction of the core pyrazolo[1,5-a]pyrimidine ring system followed by the introduction of the substituted phenyl moiety. A highly effective method for achieving this is the Suzuki-Miyaura cross-coupling reaction.[1] This approach offers high yields and functional group tolerance, making it a robust choice for the targeted synthesis of this specific regioisomer.

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The key disconnection in the retrosynthetic analysis of Isozaleplon is the bond between the phenyl ring and the pyrazolopyrimidine core. This leads to two key precursors: 5-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile and a suitable boronic acid or boronate ester derivative of N-ethyl-N-(3-aminophenyl)acetamide.

Caption: Figure 1. Proposed synthetic pathway for Isozaleplon via Suzuki-Miyaura coupling.

Experimental Protocol

Step 1: Synthesis of 5-Chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

-

Cyclization: 3-Aminopyrazole-4-carbonitrile is reacted with 1,1,3,3-tetramethoxypropane in an acidic medium (e.g., acetic acid) to yield 5-hydroxy-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

-

Chlorination: The resulting hydroxy compound is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to afford the key intermediate, 5-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Step 2: Synthesis of the Boronate Ester Precursor

-

N-Ethylation: 3-Bromoaniline is subjected to N-ethylation using an ethylating agent like ethyl iodide in the presence of a base.

-

N-Acetylation: The secondary amine is then acetylated using acetyl chloride or acetic anhydride to give N-(3-bromophenyl)-N-ethylacetamide.

-

Borylation: The aryl bromide is converted to the corresponding boronate ester through a palladium-catalyzed reaction with bis(pinacolato)diboron.

Step 3: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In an inert atmosphere, a reaction vessel is charged with 5-chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, the boronate ester precursor, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Temperature: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction is cooled, and the organic layer is separated. The crude product is purified by column chromatography on silica gel to yield pure Isozaleplon.

| Reaction Step | Key Reagents | Typical Conditions | Purpose |

| Cyclization | 3-Aminopyrazole-4-carbonitrile, 1,1,3,3-tetramethoxypropane, Acetic Acid | Reflux, 4-6 hours | Formation of the pyrazolopyrimidine core |

| Chlorination | 5-Hydroxy-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, POCl₃ | Reflux, 2-3 hours | Introduction of a leaving group for coupling |

| N-Ethylation | 3-Bromoaniline, Ethyl Iodide, K₂CO₃ | Acetonitrile, Reflux, 8-12 hours | Introduction of the ethyl group |

| N-Acetylation | N-Ethyl-3-bromoaniline, Acetyl Chloride, Pyridine | Dichloromethane, 0°C to RT, 2-4 hours | Introduction of the acetyl group |

| Borylation | N-(3-Bromophenyl)-N-ethylacetamide, Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Dioxane, 80-90°C, 12-18 hours | Formation of the boronate ester |

| Suzuki Coupling | 5-Chloro-pyrazolo[1,5-a]pyrimidine-3-carbonitrile, Boronate Ester, Pd(PPh₃)₄, K₂CO₃ | Toluene/Water, Reflux, 6-10 hours | Formation of the C-C bond to yield Isozaleplon |

Characterization of Isozaleplon

A rigorous analytical workflow is essential for the unambiguous identification and purity assessment of Isozaleplon. This involves a combination of spectroscopic and chromatographic techniques.

Caption: Figure 2. Analytical workflow for the characterization of Isozaleplon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Isozaleplon, allowing for the definitive assignment of the substitution pattern on the pyrazolopyrimidine ring.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key signals to observe include the aromatic protons of the phenyl ring, the protons of the pyrazolopyrimidine core, and the ethyl and acetyl protons. The coupling patterns of the aromatic protons will be crucial in confirming the 1,3-disubstitution pattern on the phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the pyrazolopyrimidine ring will differ significantly from those in Zaleplon, providing conclusive evidence for the isomeric structure.[2]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of Isozaleplon and to study its fragmentation pattern, which can provide further structural confirmation.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, allowing for the determination of its elemental composition (C₁₇H₁₅N₅O).[3]

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can help to identify characteristic fragment ions, which can be used to confirm the connectivity of the different structural motifs within the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Isozaleplon and for separating it from Zaleplon and other related impurities. A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

-

Method Development: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

| Analytical Technique | Parameter Measured | Expected Outcome for Isozaleplon |

| ¹H NMR | Chemical shifts, coupling constants | Distinct aromatic and heterocyclic proton signals confirming the 5-yl substitution. |

| ¹³C NMR | Chemical shifts | Unique set of carbon signals for the pyrazolopyrimidine core, different from Zaleplon. |

| HRMS | Exact mass | Molecular formula confirmed as C₁₇H₁₅N₅O. |

| MS/MS | Fragmentation pattern | Characteristic fragment ions corresponding to the cleavage of the amide and pyrimidine moieties. |

| RP-HPLC | Retention time, peak area | A single, sharp peak with a retention time distinct from Zaleplon, allowing for quantification of purity. |

Conclusion

The synthesis and characterization of Isozaleplon are critical aspects of ensuring the quality and safety of the pharmaceutical agent Zaleplon. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route for the targeted synthesis of this important regioisomer. A combination of advanced analytical techniques, particularly NMR spectroscopy, mass spectrometry, and HPLC, is indispensable for the unambiguous structural confirmation and purity assessment of Isozaleplon. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals working with Zaleplon and its related compounds.

References

- Google Patents. US20070191399A1 - Zaleplon synthesis.

-

ResearchGate. Synthetic Studies Connected with the Preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a Zaleplon Regioisomer. Available from: [Link]

- Google Patents. EP1476446B1 - Method for producing n-ethyl-n-(3-(3-cyanopyrazolo-(1,5a)-pyrimidine-7-yl)phenyl)-acetamide.

- Google Patents. US7057041B2 - Process for the preparation of zaleplon.

- Google Patents. US7772394B2 - Zaleplon synthesis.

- Google Patents. WO2005023813A1 - Zaleplon synthesis.

-

PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available from: [Link]

-

PubChem. Isozaleplon. Available from: [Link]

-

PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Available from: [Link]

-

JOCPR. Estimation of zaleplon by a new RP-HPLC method. Available from: [Link]

-

ResearchGate. Estimation of zaleplon by a new RP-HPLC method | Request PDF. Available from: [Link]

-

Charles University, Faculty of Pharmacy. SYNTHETIC STUDIES CONNECTED WITH THE PREPARATION OF N-[3-(3-CYANOPYRAZOLO[1,5-a]PYRIMIDIN-5-YL)PHENYL]-N-ETHYLACETAMIDE, A ZALEPLON REGIOISOMER. Available from: [Link]

Sources

An In-Depth Technical Guide to Isozaleplon and its Isomeric Relationship with Zaleplon

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Isozaleplon, a structural isomer of the well-established hypnotic agent Zaleplon. While Zaleplon is a clinically approved pyrazolopyrimidine derivative for the short-term treatment of insomnia, Isozaleplon remains an investigational compound. This document delineates the known pharmacology of Zaleplon as a foundational archetype to predict and understand the potential properties of Isozaleplon. We explore the critical structure-activity relationships (SAR) inherent to the pyrazolopyrimidine class, focusing on how isomeric changes can profoundly influence pharmacodynamic and pharmacokinetic profiles. Detailed, field-proven experimental protocols for comparative analysis, including receptor binding assays and in vitro metabolic stability studies, are provided to offer a practical framework for the scientific investigation of Isozaleplon and related novel chemical entities.

Introduction to the Pyrazolopyrimidine Class of Hypnotics

The pyrazolopyrimidines are a class of nonbenzodiazepine sedative-hypnotics, often referred to as "Z-drugs".[1] Unlike benzodiazepines, which have a broad spectrum of activity, these agents were developed to exhibit greater selectivity for the hypnotic effects, theoretically reducing side effects like muscle relaxation and anxiolysis.[2] Their primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] Zaleplon, the reference compound for this guide, is a prototypical member of this class, approved for medical use in 1999. It is characterized by a rapid onset of action and an ultrashort elimination half-life, making it particularly suitable for sleep-onset insomnia.[4]

Zaleplon: A Comprehensive Profile of the Archetype Compound

A thorough understanding of Zaleplon is essential for predicting the properties of its isomer, Isozaleplon.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: N-(3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-N-ethylacetamide[5]

-

Molecular Formula: C₁₇H₁₅N₅O[6]

-

Molecular Weight: 305.34 g/mol [6]

-

Description: A white to off-white powder, practically insoluble in water.[7]

Pharmacodynamics: Mechanism of Action

Zaleplon exerts its sedative effects by enhancing the action of GABA at the GABA-A receptor.[8] It binds to the benzodiazepine site, located at the interface between the α and γ subunits of the receptor complex.[4][9] This binding event causes a conformational change that increases the receptor's affinity for GABA, leading to a higher frequency of chloride ion channel openings.[4] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing CNS depression.[8] Zaleplon exhibits a preferential binding affinity for GABA-A receptors containing the α1 subunit, which is thought to mediate the sedative and hypnotic effects.[4][8]

Caption: GABA-A Receptor Positive Allosteric Modulation.

Pharmacokinetics: ADME Profile

Zaleplon's clinical utility is largely defined by its pharmacokinetic profile.

-

Absorption: Rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 1 hour.[8]

-

Distribution: Moderately distributed into tissues.

-

Metabolism: Zaleplon undergoes extensive hepatic metabolism, with less than 1% excreted unchanged.[10] The primary metabolic pathway, accounting for the majority of its clearance, is oxidation by aldehyde oxidase to form the inactive metabolite 5-oxozaleplon.[5][11] A minor pathway involves N-deethylation by CYP3A4 to desethylzaleplon, which is also inactive.[5][10]

-

Excretion: Metabolites are primarily eliminated via the kidneys.[9] The elimination half-life is extremely short, at approximately 1 hour, which minimizes next-day residual effects.[5]

Isozaleplon: An Investigational Isomer

"Isozaleplon" is defined in chemical databases as a positional isomer of Zaleplon. Understanding the structural difference is the first step in predicting its pharmacological profile.[12]

Defining the Isomeric Relationship

The key structural difference lies in the position of the N-ethylacetamido-phenyl group on the pyrazolopyrimidine core.

-

Zaleplon: The phenyl group is attached at position 7 of the pyrazolo[1,5-a]pyrimidine ring.

-

Isozaleplon: The phenyl group is attached at position 5.

This seemingly minor shift can have significant implications for how the molecule fits into the binding pocket of the GABA-A receptor and how it is recognized by metabolic enzymes.

Caption: Workflow for In Vitro Metabolic Stability Assay.

Methodology:

-

Preparation: Prepare stock solutions of Zaleplon and Isozaleplon. Prepare incubation mixtures containing either human liver microsomes or human liver cytosol in a phosphate buffer (pH 7.4).

-

Reaction Initiation: Pre-warm the mixtures to 37°C. Initiate the reaction by adding the required cofactor (NADPH for microsomes, none required for cytosol/AO) and immediately adding the test compound (final concentration typically 1 µM).

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture.

-

Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard (IS) to precipitate the protein and stop enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of the parent drug in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: For each compound, plot the natural logarithm of the percentage of drug remaining versus time. The slope of the linear portion of this plot corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration used in the assay. [13]

Conclusion and Future Perspectives

The comparative analysis of Zaleplon and its positional isomer, Isozaleplon, offers a classic case study in medicinal chemistry and drug development. While Zaleplon's profile as an ultrashort-acting hypnotic is well-defined by its α1-selective GABA-A receptor affinity and rapid metabolism by aldehyde oxidase, the structural rearrangement in Isozaleplon is predicted to significantly alter these properties. The shift of the phenyl substituent from position 7 to 5 is hypothesized to decrease binding affinity and, more critically, to sterically hinder metabolism by aldehyde oxidase. This would likely result in a compound with a longer pharmacokinetic half-life and a different clinical profile, potentially shifting its utility from a sleep-onset aid to a sleep-maintenance therapeutic.

The provided experimental workflows for receptor binding and metabolic stability offer a robust and validated pathway for testing these hypotheses. The results of such studies would not only characterize Isozaleplon as a novel chemical entity but also provide deeper insights into the structure-activity and structure-metabolism relationships of the pyrazolopyrimidine class, guiding the rational design of future CNS drug candidates.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Zaleplon? Retrieved from [Link]

-

Patsnap Synapse. (2023, September 17). Exploring Zaleplon's Revolutionary R&D Successes. Retrieved from [Link]

-

Górska, N., et al. (2023). Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus. International Journal of Molecular Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). Zaleplon. Retrieved from [Link]

-

Goyal, A., et al. (2023). Zaleplon. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Zaleplon. PubChem Compound Summary for CID 5719. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rosen, A. S., et al. (1999). Zaleplon pharmacokinetics and absolute bioavailability. Biopharmaceutics & Drug Disposition. Retrieved from [Link]

-

Zhang, H., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Frontiers in Neuroscience. Retrieved from [Link]

-

Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Retrieved from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABAA Receptors. Current Protocols in Pharmacology. Retrieved from [Link]

-

Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Sonata (zaleplon) Capsules DESCRIPTION. Retrieved from [Link]

-

Sugihara, K., et al. (1998). Metabolism of zaleplon by human liver: evidence for involvement of aldehyde oxidase. Drug Metabolism and Disposition. Retrieved from [Link]

-

Amporndanai, K., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ). Journal of Medicinal Chemistry. Retrieved from [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

-

University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP. Retrieved from [Link]

-

Olsen, R. W., & Sieghart, W. (2009). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Retrieved from [Link]

-

MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved from [Link]

-

PharmaCompass. (n.d.). Zaleplon. Retrieved from [Link]

-

Clinician.com. (n.d.). Zaleplon Capsules — Sonata (Wyeth Ayerst). Retrieved from [Link]

-

Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). GABAA receptors. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of zaleplon. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

PubMed. (n.d.). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Retrieved from [Link]

-

Taylor & Francis Online. (2010, May 12). Insights into the Structure and Pharmacology of GABAA Receptors. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Sonata®. Retrieved from [Link]

-

PubMed. (n.d.). Aldehyde oxidase-dependent marked species difference in hepatic metabolism of the sedative-hypnotic, zaleplon, between monkeys and rats. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Current Protocols. (n.d.). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Retrieved from [Link]

-

DrugFuture. (n.d.). Zaleplon. Retrieved from [Link]

-

ACS Infectious Diseases. (2021, January 6). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isozaleplon. PubChem Compound Summary for CID 9879548. Retrieved from [Link]

Sources

- 1. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zaleplon - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Zaleplon [drugfuture.com]

- 8. What is the mechanism of Zaleplon? [synapse.patsnap.com]

- 9. Zaleplon - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Metabolism of zaleplon by human liver: evidence for involvement of aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isozaleplon | C17H15N5O | CID 9879548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide to understanding and evaluating the biological activity of Zaleplon Related Compound B. Given the current landscape of publicly available data, which primarily identifies this compound as a reference standard and an impurity of Zaleplon, this guide will take a predictive and methodological approach.[1][2][3] We will first deduce the probable biological activity of Zaleplon Related Compound B based on its structural relationship to Zaleplon. Subsequently, we will provide a comprehensive suite of validated experimental protocols to rigorously test these hypotheses, enabling researchers to elucidate its pharmacological profile.

Zaleplon: A Foundational Understanding

Zaleplon is a nonbenzodiazepine hypnotic agent utilized for the short-term treatment of insomnia.[4] Its therapeutic effects are mediated through its action as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[5] Specifically, Zaleplon exhibits preferential binding affinity for GABA-A receptors containing the α1 subunit.[6] This interaction enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a consequent decrease in neuronal excitability, culminating in sedation.[5]

Zaleplon Related Compound B: Structure and Hypothesized Activity

Zaleplon Related Compound B is chemically identified as N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide.[1][2][3] A comparative analysis of its structure with that of Zaleplon reveals a high degree of similarity, with both molecules sharing the core pyrazolopyrimidine scaffold responsible for the interaction with the GABA-A receptor. This structural conservation strongly suggests that Zaleplon Related Compound B is likely to possess a similar mechanism of action, functioning as a positive allosteric modulator of the GABA-A receptor.

Table 1: Structural and Physicochemical Comparison

| Feature | Zaleplon | Zaleplon Related Compound B |

| Chemical Name | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide |

| CAS Number | 151319-34-5 | 478081-98-0 |

| Molecular Formula | C17H15N5O | C17H15N5O |

| Molecular Weight | 305.34 g/mol | 305.33 g/mol |

Data sourced from PubChem and commercial suppliers.[4]

The primary structural difference lies in the attachment point of the substituted phenyl ring to the pyrazolopyrimidine core (position 7 in Zaleplon versus position 5 in Zaleplon Related Compound B). While this positional isomerization will likely influence the binding affinity and subtype selectivity for the GABA-A receptor, the fundamental modulatory activity is anticipated to be retained.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that Zaleplon Related Compound B, like Zaleplon, binds to an allosteric site on the GABA-A receptor, enhancing the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission is expected to be the primary mechanism underlying its potential sedative, hypnotic, and anxiolytic effects.

Caption: Hypothesized mechanism of Zaleplon Related Compound B at the GABA-A receptor.

In Vitro Evaluation of Biological Activity

To empirically determine the biological activity of Zaleplon Related Compound B, a series of in vitro assays are essential. These will quantify its binding affinity, functional modulation of the GABA-A receptor, and subtype selectivity.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the affinity of Zaleplon Related Compound B for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for determining GABA-A receptor binding affinity.

Detailed Protocol:

-

Membrane Preparation: Homogenize rat or mouse whole brains in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in buffer and determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil), and varying concentrations of Zaleplon Related Compound B.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the concentration of Zaleplon Related Compound B. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Electrophysiological Assessment of GABA-A Receptor Function

Electrophysiology provides a direct measure of the functional consequences of compound binding to the GABA-A receptor.

Protocol using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired subunits of the human GABA-A receptor (e.g., α1β2γ2 to assess activity at the most common isoform, or other subunit combinations to determine selectivity). Incubate the oocytes for 2-5 days to allow for receptor expression.[6]

-

TEVC Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes, one for voltage sensing and one for current injection.[8][9] Clamp the membrane potential at a holding potential of -60 mV.

-

Compound Application: Perfuse the oocyte with a low concentration of GABA (EC5-EC10) to elicit a baseline current. Co-apply varying concentrations of Zaleplon Related Compound B with the same GABA concentration.

-

Data Acquisition and Analysis: Measure the potentiation of the GABA-evoked current by Zaleplon Related Compound B. Plot the percentage of potentiation against the compound concentration to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy.

In Vivo Evaluation of Biological Activity

In vivo studies in rodent models are critical for assessing the physiological and behavioral effects of Zaleplon Related Compound B.

Assessment of Sedative and Hypnotic Activity

Thiopental-Induced Sleeping Time: This model assesses the hypnotic potential of a compound by its ability to potentiate the effects of a sub-hypnotic dose of a barbiturate.[10][11]

Protocol:

-

Animal Acclimation: Acclimate male Swiss albino mice to the experimental room for at least one hour before testing.

-

Compound Administration: Administer Zaleplon Related Compound B (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

Thiopental Administration: After a predetermined time (e.g., 30 minutes), administer a sub-hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).

-

Observation: Immediately observe the mice for the loss of the righting reflex (the inability of the mouse to right itself within 30 seconds when placed on its back).

-

Data Collection: Record the latency to the loss of the righting reflex (onset of sleep) and the duration of the loss of the righting reflex (duration of sleep).

-

Data Analysis: Compare the onset and duration of sleep in the compound-treated groups to the vehicle-treated group. A significant increase in the duration of sleep indicates hypnotic-like activity.[12]

Open Field Test: This test evaluates general locomotor activity and can indicate sedative effects.[13][14]

Protocol:

-

Apparatus: Use a square arena with walls, often equipped with infrared beams or a video tracking system to monitor movement.

-

Animal Acclimation and Administration: As described above.

-

Testing: Place the mouse in the center of the open field and allow it to explore for a set period (e.g., 10 minutes).

-

Data Collection: Record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

-

Data Analysis: A significant decrease in total distance traveled and rearing behavior compared to the vehicle group suggests a sedative effect.

Assessment of Anxiolytic Activity

Elevated Plus Maze (EPM): The EPM is a widely used model to assess anxiety-like behavior in rodents.[15][16][17]

Protocol:

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Animal Acclimation and Administration: As described above.

-

Testing: Place the mouse in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Assessment of Motor Coordination

Rotarod Test: This test is used to evaluate potential motor impairment, a common side effect of sedative-hypnotics.[18][19][20]

Protocol:

-

Apparatus: A rotating rod that can be set to a fixed speed or an accelerating speed.

-

Training: Acclimate the mice to the apparatus by placing them on the stationary or slowly rotating rod for a short period before testing.

-

Testing: Place the mouse on the rotating rod and measure the latency to fall.

-

Data Analysis: A significant decrease in the latency to fall in the compound-treated group compared to the vehicle group indicates impaired motor coordination.

Caption: Workflow for in vivo characterization of Zaleplon Related Compound B.

Data Summary and Interpretation

The data generated from these experiments should be compiled and analyzed to build a comprehensive pharmacological profile of Zaleplon Related Compound B.

Table 2: Anticipated Data Summary

| Assay | Key Parameters | Interpretation |

| Radioligand Binding | Ki (nM) | Lower Ki indicates higher binding affinity for the GABA-A receptor. |

| Electrophysiology (TEVC) | EC50 (µM), Emax (%) | Lower EC50 indicates higher potency; Emax indicates efficacy as a PAM. |

| Thiopental Sleeping Time | % Increase in Sleep Duration | A significant increase suggests hypnotic-like activity. |

| Open Field Test | Total Distance Traveled (cm) | A significant decrease suggests sedative effects. |

| Elevated Plus Maze | % Time in Open Arms | A significant increase suggests anxiolytic-like effects. |

| Rotarod Test | Latency to Fall (s) | A significant decrease suggests motor impairment. |

Conclusion

While the biological activity of Zaleplon Related Compound B has not been explicitly documented in peer-reviewed literature, its striking structural similarity to Zaleplon provides a strong rationale for hypothesizing that it acts as a positive allosteric modulator of the GABA-A receptor. The experimental framework provided in this guide offers a robust and validated pathway for definitively characterizing its binding affinity, functional potency and efficacy, and its behavioral pharmacology. The elucidation of its profile is not only of academic interest but also crucial for a comprehensive understanding of the safety and impurity profile of Zaleplon.

References

-

Cellular Dynamics International. (n.d.). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. Retrieved from [Link]

-

Hinton, T., et al. (2020). The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits. ACS Pharmacology & Translational Science. Retrieved from [Link]

-

protocols.io. (2023). Elevated plus maze protocol. Retrieved from [Link]

-

Guan, B., et al. (2016). Two-Electrode Voltage Clamp. In Ion Channels: Methods and Protocols. ResearchGate. Retrieved from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved from [Link]

-

Sohn, Y. J., & Spector, S. (1979). On the mechanism of potentiation by morphine of thiopental sleeping time. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Voldřich, J., et al. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Journal of Biomolecular Screening. Retrieved from [Link]

-

Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. Retrieved from [Link]

-

Davies, M., et al. (2001). Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Zaleplon Related Compound B. Retrieved from [Link]

-

ResearchGate. (2026). Fluorescence-based assay for rapid screening of GABAA receptor modulating steroid antagonists (GAMSA). Retrieved from [Link]

-

Abdul Aziz, M. M., et al. (2014). Pharmacological Evaluation of Sedative activity of methanolic extract of Thuja occidentalis in mice. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]

-

Mouse Metabolic Phenotyping Centers. (2024). Rotarod. Retrieved from [Link]

-

Huguenard Lab. (n.d.). Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. Retrieved from [Link]

-

Neurofit. (n.d.). Pharmacological relevance of the Open-Field Test. Retrieved from [Link]

-

Geiger, D., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes. Journal of Visualized Experiments. Retrieved from [Link]

-

Foda, A. M., & Bakhaidar, A. H. (2013). Comparison of the affinities and effective doses of indiplon, zaleplon, zolpidem, and triazolam in rodent assays. ResearchGate. Retrieved from [Link]

-

PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

-

International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. Retrieved from [Link]

-

Bundy, J., et al. (2024). GABA Type A receptors expressed in triple negative breast cancer cells mediate chloride ion flux. Frontiers in Pharmacology. Retrieved from [Link]

-

Bormann, J., & Clapham, D. E. (1985). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Sleeping time in mice was induced by the effect of leaves extract on thiopental sodium. Retrieved from [Link]

-

npi electronic. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]

-

Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. Retrieved from [Link]

-

BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

-

LITFL. (2024). Thiopentone. Retrieved from [Link]

-

Brieflands. (n.d.). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Retrieved from [Link]

-

Gilbert, D., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE. Retrieved from [Link]

-

Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

JoVE. (2017). Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test. Retrieved from [Link]

-

Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Retrieved from [Link]

-

Soltesz, I., & Mody, I. (1994). Patch-Clamp Recordings Reveal Powerful GABAergic Inhibition in Dentate Hilar Neurons. Journal of Neuroscience. Retrieved from [Link]

-

Wikipedia. (n.d.). Temazepam. Retrieved from [Link]

-

PubChem. (n.d.). Zaleplon. Retrieved from [Link]

-

Krusek, J., & Li, G. (2001). Fluorescence imaging of GABAA receptor-mediated intracellular [Cl-] in P19-N cells reveals unique pharmacological properties. Journal of Neuroscience Methods. Retrieved from [Link]

-

Eje, A. A., et al. (2018). A STUDY OF THIOPENTAL SODIUM-INDUCED SLEEP IN WISTAR RATS IN DOSES OF QUININE AND ARTESUNATE. Pakistan Journal of Physiology. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

ResearchGate. (2023). Elevated plus maze protocol. Retrieved from [Link]

-

Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments. Retrieved from [Link]

-

Deacon, R. M. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments. Retrieved from [Link]

-

Lewin, A. H. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-electrode voltage clamp recording versus patch clamp. Retrieved from [Link]

-

Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]

-

ResearchGate. (2016). A detailed ethological analysis of the mouse open field test. Retrieved from [Link]

-

Research SOP. (2022). How to Perform the Rotarod Test: Assessing Motor Coordination in Rodents. YouTube. Retrieved from [Link]

-

Maze Engineers. (2020). Hole Board Test: Screening of anti-anxiety drugs. YouTube. Retrieved from [Link]

Sources

- 1. store.usp.org [store.usp.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Zaleplon Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PDSP - GABA [kidbdev.med.unc.edu]

- 8. researchgate.net [researchgate.net]

- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the mechanism of potentiation by morphine of thiopental sleeping time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijabbr.com [ijabbr.com]

- 13. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]

- 14. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated plus maze protocol [protocols.io]

- 16. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. mmpc.org [mmpc.org]

- 19. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 20. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isozaleplon for the Research Scientist

This guide provides a comprehensive technical overview of Isozaleplon, a research chemical and a structural isomer of the non-benzodiazepine hypnotic agent, Zaleplon. Designed for researchers, scientists, and drug development professionals, this document delves into the known and extrapolated scientific knowledge surrounding Isozaleplon. It offers a framework for its synthesis, characterization, and pharmacological evaluation, underpinned by established methodologies and a deep understanding of its chemical class.

Introduction: The Scientific Context of Isozaleplon

Isozaleplon, chemically known as N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, is a synthetic compound that has emerged in the landscape of research chemicals.[1] Its structural similarity to Zaleplon, a well-characterized sedative-hypnotic, positions it as a compound of interest for neuropharmacological research.[2] The defining difference lies in the attachment point of the N-ethylacetamido-phenyl group to the pyrazolopyrimidine core, which is at the 5-position in Isozaleplon versus the 7-position in Zaleplon. This seemingly minor isomeric change can have profound implications for its pharmacological activity, receptor interaction, and metabolic fate.

Research chemicals, by their nature, are substances intended for laboratory research use only and are not for human or veterinary use.[3][4] They often exist in a legal gray area, with their regulatory status varying by jurisdiction.[3] The exploration of such compounds is critical for advancing our understanding of structure-activity relationships, receptor pharmacology, and for the potential development of novel therapeutic agents. This guide serves as a foundational resource for the scientific investigation of Isozaleplon.

Chemical Profile and Synthesis Strategy

A thorough understanding of the chemical properties of Isozaleplon is fundamental to its study.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | [1] |

| Molecular Formula | C₁₇H₁₅N₅O | [1] |

| Molecular Weight | 305.33 g/mol | [1] |

| CAS Number | 478081-98-0 | [1] |

Proposed Synthesis Route: Suzuki-Miyaura Cross-Coupling

The synthesis of pyrazolopyrimidine derivatives often involves the construction of the bicyclic core followed by the introduction of substituents. A plausible and efficient method for the synthesis of Isozaleplon is the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[5]

The proposed synthetic strategy involves the coupling of two key intermediates:

-

5-Halo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile: A halogenated (e.g., chloro, bromo, or iodo) pyrazolopyrimidine core.

-

(3-(N-ethylacetamido)phenyl)boronic acid or its ester: The boronic acid derivative of the side chain.

The general reaction scheme is as follows:

Caption: Proposed Suzuki-Miyaura cross-coupling for Isozaleplon synthesis.

Experimental Causality: The choice of the Suzuki-Miyaura reaction is predicated on its high functional group tolerance and generally mild reaction conditions, which are crucial for preserving the integrity of the complex heterocyclic system and the amide functionality.[5] The selection of the specific palladium catalyst, ligand, base, and solvent system would require empirical optimization to maximize yield and purity.

Predicted Pharmacological Profile and Mechanism of Action

Given the structural analogy to Zaleplon, it is highly probable that Isozaleplon acts as a positive allosteric modulator of the GABA-A receptor.[2][8] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its potentiation leads to sedative, anxiolytic, and anticonvulsant effects.[9]

Predicted Mechanism of Action

-

Binding to the GABA-A Receptor: Isozaleplon is expected to bind to a specific site on the GABA-A receptor complex, likely the benzodiazepine binding site located at the interface of the α and γ subunits.[8]

-

Allosteric Modulation: This binding is predicted to induce a conformational change in the receptor, increasing its affinity for the endogenous ligand, GABA.

-

Enhanced Inhibitory Neurotransmission: The increased GABA binding frequency leads to a more frequent opening of the chloride ion channel, resulting in an influx of chloride ions into the neuron.

-

Neuronal Hyperpolarization: The influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect.

Sources

- 1. Isozaleplon | C17H15N5O | CID 9879548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Zaleplon - a review of a novel sedative hypnotic used in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. greenhousetreatment.com [greenhousetreatment.com]

- 4. Research chemical - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic and Glutamatergic Signaling in the Rat Hippocampus | MDPI [mdpi.com]

- 9. GABAA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of Isozaleplon: A Tale of Isomeric Impurity

For the attention of Researchers, Scientists, and Drug Development Professionals.

This whitepaper provides a comprehensive technical overview of Isozaleplon, a lesser-known structural isomer of the hypnotic agent Zaleplon. While not a commercialized therapeutic in its own right, the history and chemistry of Isozaleplon are intrinsically linked to its well-known counterpart, offering valuable insights into the synthetic challenges and structure-activity relationships within the pyrazolopyrimidine class of compounds. This guide will delve into the discovery of Isozaleplon as a process-related impurity, its chemical synthesis, and a comparative analysis of its expected pharmacological properties based on the established profile of Zaleplon.

Introduction: The Shadow of a Blockbuster

Zaleplon, marketed under the brand name Sonata among others, is a nonbenzodiazepine hypnotic of the pyrazolopyrimidine class, approved for the short-term treatment of insomnia.[1] Its rapid onset and short half-life made it a significant therapeutic option for sleep-onset difficulties.[1] The journey of any pharmaceutical compound from discovery to market is paved with rigorous chemical and analytical challenges. One of the most critical aspects of this process is the identification and characterization of impurities. It is in this context that Isozaleplon emerges from the shadows of its celebrated isomer.

Isozaleplon, identified as "Zaleplon Related Compound B" in pharmaceutical impurity profiling, is a positional isomer of Zaleplon.[2][3] The seemingly minor shift in a single chemical bond has significant implications for its synthesis and potential biological activity. This guide will illuminate the story of Isozaleplon, demonstrating how the study of a "mere" impurity can enrich our understanding of medicinal chemistry and drug development.

The Isomeric Distinction: A Shift in Connectivity

The chemical structures of Zaleplon and Isozaleplon are remarkably similar, with the core difference lying in the point of attachment of the N-ethylacetamidophenyl moiety to the pyrazolo[1,5-a]pyrimidine scaffold.

-

Zaleplon: N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl )phenyl]-N-ethylacetamide[4]

-

Isozaleplon: N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl )phenyl]-N-ethylacetamide[5]

This seemingly subtle change from the 7-position to the 5-position on the pyrazolopyrimidine ring system is the defining feature of Isozaleplon.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Zaleplon | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide | 151319-34-5 | C17H15N5O | 305.34 g/mol |

| Isozaleplon | N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | 478081-98-0 | C17H15N5O | 305.34 g/mol |

Discovery as a "Problematic" Impurity

The history of Isozaleplon is not one of targeted discovery for therapeutic benefit, but rather of its identification as a significant process-related impurity in the synthesis of Zaleplon. Academic research has referred to Isozaleplon as the "most problematic impurity of zaleplon," highlighting the challenges it poses for the manufacturing of the active pharmaceutical ingredient (API).[6] Its presence necessitates stringent analytical monitoring and purification steps to ensure the quality and safety of the final drug product.

The formation of Isozaleplon as a byproduct underscores a fundamental challenge in the synthesis of substituted heterocyclic ring systems, where the potential for forming regioisomers is a common hurdle. The initial patent for Zaleplon (U.S. Patent 4,626,538) described the synthesis of the pyrazolopyrimidine core, and it is within the context of optimizing this synthesis for large-scale production that the formation and control of impurities like Isozaleplon became a critical focus.[7][8]

The Synthetic Challenge: Crafting the Isomer

The synthesis of Isozaleplon has been explored, primarily to create an analytical standard for its detection in Zaleplon batches. The synthetic strategies often mirror those of Zaleplon, with modifications to direct the substitution to the 5-position of the pyrazolopyrimidine ring.

One documented approach to the synthesis of Isozaleplon involves the Suzuki-Miyaura cross-coupling reaction.[6][9] This powerful carbon-carbon bond-forming reaction is a versatile tool in modern organic synthesis.

Experimental Protocol: Synthesis of Isozaleplon via Suzuki-Miyaura Coupling

This protocol is a conceptual representation based on described synthetic strategies.[6][9]

-

Preparation of 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This key intermediate is synthesized from 3-amino-4-cyanopyrazole and a suitable three-carbon building block, followed by chlorination at the 5-position.

-

Preparation of the Boronic Acid/Ester: The N-ethylacetamidophenyl moiety is converted into a boronic acid or a boronate ester. This is typically achieved by reacting the corresponding aryl halide with a diboron species in the presence of a palladium catalyst.

-

Suzuki-Miyaura Cross-Coupling: The 5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and the arylboronic acid/ester are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Work-up and Purification: The reaction mixture is worked up to remove the catalyst and inorganic salts. The crude product is then purified, typically by column chromatography, to yield pure Isozaleplon.

Caption: Predicted mechanism of action for Isozaleplon at the GABAA receptor.

Without experimental data, it is impossible to definitively state whether Isozaleplon would be more or less potent than Zaleplon, or if its selectivity for different α subunits would be altered. A change in potency or selectivity could have significant implications for its therapeutic index and side-effect profile.

The Path Forward: From Impurity to Insight

The story of Isozaleplon is a testament to the importance of impurity profiling in drug development. While it may never be developed as a therapeutic agent, its existence has driven the refinement of synthetic routes for Zaleplon and deepened the understanding of the structure-activity relationships within the pyrazolopyrimidine class.

For researchers, Isozaleplon serves as an interesting case study for:

-

Process Chemistry: Developing synthetic strategies that minimize the formation of regioisomeric byproducts.

-

Analytical Chemistry: Devising robust analytical methods for the detection and quantification of closely related impurities.

-

Medicinal Chemistry: Understanding how subtle structural modifications can impact pharmacological activity.

Further research into the GABAA receptor binding profile of Isozaleplon, even if only for academic purposes, could provide valuable data for the design of future GABAA receptor modulators with improved selectivity and therapeutic properties.

Conclusion

Isozaleplon, born from the synthetic intricacies of Zaleplon production, offers a compelling narrative in the world of pharmaceutical sciences. Its journey from an unwanted impurity to a characterized chemical entity underscores the meticulous nature of drug development. While it remains in the shadow of its commercially successful isomer, the study of Isozaleplon provides invaluable lessons in synthetic chemistry, analytical science, and the enduring quest for pharmacological precision.

References

-

Zaleplon. (2024). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Zaleplon. (n.d.). In PubChem. Retrieved January 24, 2026, from [Link]

-

Zaleplon. (2023, June 21). In StatPearls. NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Zaleplon (oral route). (n.d.). In Mayo Clinic. Retrieved January 24, 2026, from [Link]

-

Sonata® (zaleplon) Capsules CIV DESCRIPTION CLINICAL PHARMACOLOGY. (n.d.). In accessdata.fda.gov. Retrieved January 24, 2026, from [Link]

-

Zaleplon. (2018, February 20). In LiverTox. NCBI Bookshelf. Retrieved January 24, 2026, from [Link]

-

Impurity profile study of zaleplon. (2007, May 9). PubMed. Retrieved January 24, 2026, from [Link]

-

Center for Drug Evaluation and Research. (1998, October 14). In accessdata.fda.gov. Retrieved January 24, 2026, from [Link]

-

Synthetic Studies Connected with the Preparation of N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide, a Zaleplon Regioisomer. (2025, August 5). In ResearchGate. Retrieved January 24, 2026, from [Link]

-

Abstract SYNTHETIC STUDIES CONNECTED WITH THE PREPARATION OF N-[3-(3-CYANOPYRAZOLO[1,5-a]PYRIMIDIN-5-YL)PHENYL]. (n.d.). Retrieved January 24, 2026, from [Link]

-

Patent No. - Googleapis.com. (2009, December 21). Retrieved January 24, 2026, from [Link]

-

Structure of zaleplon and 9 impurities with their relative retention... (n.d.). In ResearchGate. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Zaleplon? (2024, July 17). In Patsnap Synapse. Retrieved January 24, 2026, from [Link]

-

Sonata®(zaleplon) Capsules CIV DESCRIPTION. (n.d.). In accessdata.fda.gov. Retrieved January 24, 2026, from [Link]

Sources

- 1. Zaleplon - Wikipedia [en.wikipedia.org]

- 2. store.usp.org [store.usp.org]

- 3. Zaleplon Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. Zaleplon | C17H15N5O | CID 5719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | 478081-98-0 [chemicalbook.com]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isozaleplon: Nomenclature, Synonyms, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, precise molecular identification is paramount. This guide provides a comprehensive technical overview of Isozaleplon, a heterocyclic compound notable for its structural relationship to the sedative-hypnotic agent, Zaleplon. We will dissect its formal nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC), list its known synonyms and identifiers, and clarify its isomeric relationship with Zaleplon, a distinction critical for analytical and medicinal chemists.

Part 1: Core Chemical Identity

IUPAC Name

The formal, systematic name for Isozaleplon under IUPAC nomenclature is: